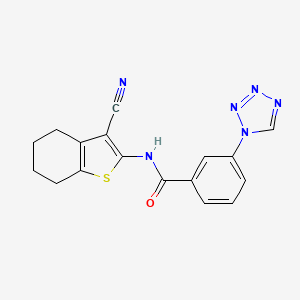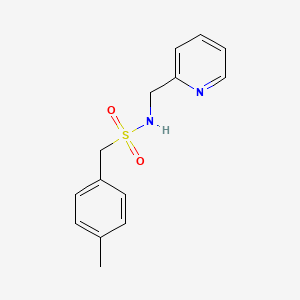![molecular formula C23H27N3O4 B4426806 4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4426806.png)
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine
Descripción general
Descripción
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMT-046071 and is a member of the morpholine class of compounds. In
Mecanismo De Acción
The mechanism of action of BMT-046071 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, BMT-046071 has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood and emotions.
Biochemical and Physiological Effects
BMT-046071 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. In addition, it has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMT-046071 in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are a number of future directions for research on BMT-046071. One area of interest is in the development of new treatments for depression and anxiety. BMT-046071 has shown promise in animal studies as an antidepressant and anxiolytic, and further research is needed to determine its potential clinical applications. In addition, BMT-046071 has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in humans. Finally, the mechanism of action of BMT-046071 is not fully understood, and future research is needed to elucidate the specific pathways involved in its therapeutic effects.
Conclusion
In conclusion, BMT-046071 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, as well as anxiolytic and antidepressant effects. While the mechanism of action is not fully understood, BMT-046071 has shown promise in a number of areas and is an important area of research for the future.
Aplicaciones Científicas De Investigación
BMT-046071 has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-23(19-2-4-20(5-3-19)25-11-13-28-14-12-25)26-9-7-24(8-10-26)16-18-1-6-21-22(15-18)30-17-29-21/h1-6,15H,7-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMALEGVXFTDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4426727.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4426730.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4426743.png)
![1,3,6,7-tetramethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426746.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4426747.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4426771.png)
![N-[4-(acetylamino)phenyl]-3-allyl-4-methoxybenzamide](/img/structure/B4426789.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4426797.png)
![1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426803.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426807.png)

![N-methyl-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine hydrochloride](/img/structure/B4426824.png)
